molecular formula C9H7FN4O2 B2492132 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline CAS No. 1014020-15-5

4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline

Cat. No.: B2492132
CAS No.: 1014020-15-5
M. Wt: 222.179
InChI Key: GRMJVAQREPBDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline is an organic compound with the molecular formula C9H7FN4O2 and a molecular weight of 222.18 g/mol This compound is characterized by the presence of a fluorine atom, a nitro group, and a pyrazole ring attached to an aniline moiety

Preparation Methods

The synthesis of 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by the formation of the pyrazole ring through cyclization reactions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring and aniline moiety may also contribute to its activity by binding to specific enzymes or receptors, modulating their function .

Comparison with Similar Compounds

4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline can be compared with other similar compounds, such as:

    4-chloro-2-nitro-5-(1H-pyrazol-1-yl)aniline: Similar structure but with a chlorine atom instead of fluorine.

    4-fluoro-2-nitro-5-(1H-imidazol-1-yl)aniline: Similar structure but with an imidazole ring instead of a pyrazole ring.

    4-fluoro-2-nitro-5-(1H-triazol-1-yl)aniline: Similar structure but with a triazole ring instead of a pyrazole ring.

These compounds share structural similarities but may exhibit different chemical reactivities and biological activities due to the variations in their substituents and ring systems.

Properties

IUPAC Name

4-fluoro-2-nitro-5-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-6-4-9(14(15)16)7(11)5-8(6)13-3-1-2-12-13/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMJVAQREPBDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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